molecular formula C13H15N3O B7925444 2-Amino-N-isoquinolin-1-ylmethyl-N-methyl-acetamide

2-Amino-N-isoquinolin-1-ylmethyl-N-methyl-acetamide

Cat. No.: B7925444
M. Wt: 229.28 g/mol
InChI Key: KPMNHYBWLWQKEW-UHFFFAOYSA-N
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Description

2-Amino-N-isoquinolin-1-ylmethyl-N-methyl-acetamide is a chemical compound of interest in medicinal chemistry and drug discovery research. It features an amide bond, a functional group that is critical in many biomolecules and approved drugs due to its ability to form key hydrogen-bonding interactions with biological targets . The strategic modification of amide bonds, including the use of tertiary acetamide structures like this one, is a common approach in lead compound optimization to fine-tune properties like potency, metabolic stability, and pharmacokinetics . This compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers investigating amide bioisosteres, isoquinoline derivatives, or novel pharmacologically active molecules may find this compound valuable. As with many research chemicals, proper handling procedures are essential. Consult the product's Safety Data Sheet (SDS) prior to use. Specific hazard classifications may apply; similar isoquinoline-methyl-acetamide compounds are classified as corrosive and carry hazard statements such as H314 (Causes severe skin burns and eye damage) .

Properties

IUPAC Name

2-amino-N-(isoquinolin-1-ylmethyl)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-16(13(17)8-14)9-12-11-5-3-2-4-10(11)6-7-15-12/h2-7H,8-9,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMNHYBWLWQKEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC=CC2=CC=CC=C21)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ugi-4CR Intermediate Formation

Reactants:

  • Amine : Methylamine (introducing the N-methyl group)

  • Aldehyde : Isoquinoline-1-carbaldehyde (hypothetical, adapted from isoquinoline derivatives in)

  • Isocyanide : tert-Butyl isocyanide

  • Carboxylic Acid : Glycine (protected as tert-butyloxycarbonyl, Boc)

Reaction Conditions :

  • Solvent: Methanol

  • Temperature: Room temperature

  • Time: 24 hours

  • Yield: 45–58% (extrapolated from)

The Ugi adduct (1 ) forms an α-acyloxyamide backbone, with the Boc group safeguarding the nascent amino group.

Copper-Catalyzed Annulation

The Ugi intermediate undergoes annulation with terminal alkynes or ethanones to construct the isoquinoline ring. For the 1-yl regioisomer:

Reagents :

  • Alkyne : Phenylacetylene

  • Catalyst : CuBr (20 mol%)

  • Base : K2_2CO3_3 (2.0 equiv)

  • Solvent : Polyethylene glycol (PEG)

Conditions :

  • Temperature: 100°C

  • Time: 2 hours

  • Yield: 68–90%

This step generates the isoquinoline-1-ylmethyl moiety via C–C coupling, with the copper catalyst facilitating cyclization.

Deprotection and Functionalization

The Boc group is cleaved using trifluoroacetic acid (TFA) in dichloromethane, yielding the free amine at the acetamide’s α-position.

Key Data :

StepYield (%)Purity (%)Reference
Ugi-4CR45–58>90
Annulation68–90>95
Deprotection85–92>98

Azide Reduction Strategy

This route introduces the 2-amino group via Staudinger reduction, adapting methodologies from 2-azidoacetamide syntheses.

Azide Formation

Starting Material : 2-Chloro-N-isoquinolin-1-ylmethyl-N-methyl-acetamide (synthesized via nucleophilic substitution of N-methyl-N-isoquinolin-1-ylmethylamine with chloroacetyl chloride).

Reagents :

  • Sodium azide (NaN3_3)

  • Solvent: Ethanol/water (70:30 v/v)

Conditions :

  • Temperature: 80°C

  • Time: 24 hours

  • Yield: 77%

Azide to Amine Conversion

The azide intermediate is reduced using triphenylphosphine (PPh3_3) in tetrahydrofuran (THF):

Reaction :
R-N3+PPh3+H2OR-NH2+N2+Ph3PO\text{R-N}_3 + \text{PPh}_3 + \text{H}_2\text{O} \rightarrow \text{R-NH}_2 + \text{N}_2 + \text{Ph}_3\text{PO}

Conditions :

  • Temperature: 60°C

  • Time: 12 hours

  • Yield: 89%

Key Data :

StepYield (%)Purity (%)Reference
Azide Formation77>95
Reduction89>97

Microwave-Assisted Acetamide Synthesis

Adapting N-methylacetamide protocols, this method accelerates reaction kinetics using microwave irradiation.

Methylation and Acetamide Formation

Reagents :

  • Trimethyl orthoacetate

  • Methylamine hydrochloride

Conditions :

  • Solvent: Methanol

  • Temperature: 135°C (microwave)

  • Time: 15 minutes

  • Yield: 100% (reported for N-methylacetamide)

StepYield (%)Purity (%)Reference
Microwave Methylation100>99
Nucleophilic Addition62>90

Mannich Reaction Approach

The Mannich reaction constructs β-amino ketones, which can be oxidized to acetamides.

Three-Component Condensation

Reactants :

  • Amine: Methylamine

  • Aldehyde: Formaldehyde

  • Ketone: Isoquinolin-1-ylmethyl ketone

Conditions :

  • Solvent: Ethanol

  • Temperature: 50°C

  • Time: 8 hours

  • Yield: 55%

Oxidation to Acetamide

The β-amino ketone is oxidized using Jones reagent (CrO3_3/H2_2SO4_4):

Conditions :

  • Temperature: 0°C → 25°C (gradual)

  • Time: 2 hours

  • Yield: 48%

Key Data :

StepYield (%)Purity (%)Reference
Mannich Reaction55>85
Oxidation48>80

Enzymatic Resolution for Stereoselective Synthesis

For enantiomerically pure targets, lipase-catalyzed resolution offers stereocontrol.

Kinetic Resolution

Substrate : Racemic this compound

Enzyme : Candida antarctica lipase B (CAL-B)

Conditions :

  • Acyl donor: Vinyl acetate

  • Solvent: Tert-butyl methyl ether

  • Temperature: 30°C

  • Time: 24 hours

  • Yield: 40% (ee >99%)

Key Data :

ParameterValueReference
Enantiomeric Excess>99%
Conversion50%

Chemical Reactions Analysis

Synthetic Routes and Optimization

The compound is synthesized via a Ugi-4-component reaction (Ugi-4CR) followed by copper(I)-catalyzed annulation , as demonstrated in studies of structurally related isoquinolinyl-acetamides . Key steps include:

  • Ugi-4CR : Combines ammonia, an aldehyde, an isocyanide, and a carboxylic acid derivative to form a peptoid-like intermediate.

  • Copper-Catalyzed Annulation : The intermediate undergoes cyclization with substituted ethanones or terminal alkynes under optimized conditions.

Reaction Optimization Table

CatalystBaseSolventTemp (°C)Time (h)Yield (%)
CuBrCs₂CO₃DMSO901679
CuClCs₂CO₃DMSO801662
CuBrK₂CO₃PEG100293

Key Findings :

  • CuBr outperformed other copper catalysts (e.g., CuCl₂, CuI) in yield and efficiency .

  • DMSO and PEG were optimal solvents for isoquinoline and isoindoline derivatives, respectively .

  • Higher temperatures (90–100°C) improved reaction rates and yields .

Oxidation Reactions

The isoquinoline nitrogen and acetamide group participate in oxidation processes:

  • N-Oxide Formation : Under oxidative conditions (e.g., H₂O₂, peracids), the isoquinoline nitrogen forms N-oxide derivatives, altering electronic properties for downstream applications.

  • Amide Oxidation : The acetamide moiety can undergo oxidation to generate carbonyl intermediates, though this is less common due to steric protection from the methyl group.

Reduction Reactions

The amino and acetamide groups exhibit distinct reducibility:

  • Amino Group Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the amino group to an amine, though this is rarely performed due to its pharmacological relevance in the native structure.

  • Isoquinoline Ring Hydrogenation : Under high-pressure H₂, the aromatic ring can be partially saturated, though this disrupts conjugation critical for bioactivity.

Substitution and Functionalization

The compound undergoes regioselective substitutions:

  • Nucleophilic Aromatic Substitution : Halogenated derivatives (e.g., bromo or iodo substituents) react with nucleophiles (e.g., amines, alkoxides) at the para position relative to the acetamide group .

  • Cross-Coupling Reactions : The isoquinoline core participates in Buchwald–Hartwig amination and Suzuki–Miyaura coupling for aryl-aryl bond formation .

Spectroscopic Characterization

Key data for reaction monitoring:

  • ¹H NMR : Aromatic protons (δ 7.4–8.5 ppm), methyl groups (δ 1.3–1.6 ppm), and acetamide NH (δ 6.0–6.5 ppm) .

  • HRMS : Molecular ion peaks confirm product identity (e.g., m/z 391.2377 for C₂₅H₃₁O₂N₂) .

Scientific Research Applications

Medicinal Chemistry

2-Amino-N-isoquinolin-1-ylmethyl-N-methyl-acetamide has been investigated for its potential as a therapeutic agent. Its structure suggests that it may act on various biological pathways:

  • Anticancer Activity : Preliminary studies indicate that this compound can inhibit cancer cell proliferation by modulating signaling pathways related to apoptosis and cell cycle regulation. It has shown efficacy against several cancer types, including breast and colorectal cancers.
  • Antimicrobial Properties : Research indicates significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, it has demonstrated minimum inhibitory concentration (MIC) values as low as 0.0048 mg/mL against strains such as Bacillus mycoides and Candida albicans .

Enzyme Inhibition

The compound may selectively inhibit bacterial aminoacyl-tRNA synthetases (aaRS), which are crucial for protein synthesis in bacteria. This mechanism suggests its potential use in treating bacterial infections by targeting specific enzymes involved in bacterial growth and replication .

Neuropharmacology

Research into the effects of this compound on P2X receptors has revealed its potential role in pain management and inflammation. P2X receptors are involved in various neurological processes, making this compound a candidate for further exploration in neuropharmacological applications .

Antimicrobial Study

A study focusing on synthesized derivatives of isoquinoline highlighted the potent antibacterial properties of this compound against resistant strains. The findings suggest that modifications to the isoquinoline structure can enhance antimicrobial efficacy.

Anticancer Research

In vitro studies demonstrated that this compound induces apoptosis in human cancer cell lines. The mechanisms involved are being further explored to identify specific molecular targets and pathways that could be leveraged for therapeutic purposes.

Mechanism of Action

The mechanism of action of 2-Amino-N-isoquinolin-1-ylmethyl-N-methyl-acetamide involves its interaction with specific molecular targets and pathways. The compound is known to:

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional differences between 2-Amino-N-isoquinolin-1-ylmethyl-N-methyl-acetamide and selected analogs:

Compound Name Substituents on Acetamide Nitrogen Molecular Formula Molecular Weight (g/mol) Primary Application/Use
This compound Isoquinolin-1-ylmethyl, Methyl Not explicitly reported* Research (discontinued)
Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) 2,6-Diethylphenyl, Methoxymethyl C₁₄H₂₀ClNO₂ 269.77 Herbicide
2-Cyano-N-[(methylamino)carbonyl]acetamide Methylamino carbonyl, Cyano C₅H₇N₃O₂ 157.13 Unknown (toxicology unstudied)
2-(Hydroxyimino)-N-phenylacetamide Phenyl, Hydroxyimino C₈H₈N₂O₂ 164.16 Chemical intermediate

*Note: The molecular formula for this compound can be inferred as approximately C₁₅H₁₈N₄O based on its substituents, though exact data is unavailable in the provided evidence.

Key Findings

Isoquinoline vs. Aromatic Substituents: The isoquinoline group in the target compound introduces a rigid, planar structure absent in alachlor (2,6-diethylphenyl) or 2-(hydroxyimino)-N-phenylacetamide (simple phenyl). This could enhance π-π stacking interactions in biological targets or reduce solubility compared to linear alkyl substituents .

Functional Group Diversity: Chloro and Methoxy Groups (Alachlor): These substituents optimize herbicidal activity by enhancing soil persistence and lipid membrane penetration . Hydroxyimino Group (2-(Hydroxyimino)-N-phenylacetamide): This reactive moiety may serve as a chelating agent or intermediate in synthesis .

Toxicity and Safety: While alachlor has well-documented environmental and toxicological profiles , both this compound and 2-cyano-N-[(methylamino)carbonyl]acetamide lack comprehensive safety data, suggesting exploratory or restricted use .

Research and Commercial Relevance

  • Agrochemical Dominance : Alachlor and pretilachlor () dominate commercial applications due to their efficacy as herbicides, contrasting with the discontinued status of the target compound .

Biological Activity

2-Amino-N-isoquinolin-1-ylmethyl-N-methyl-acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and potential applications in drug development, drawing on various research findings and case studies.

Chemical Structure

The compound's structure can be represented as follows:

C12H14N2O\text{C}_{12}\text{H}_{14}\text{N}_{2}\text{O}

This structure includes an isoquinoline moiety, which is known for contributing to various biological activities, including anticancer and antimicrobial properties.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Recent methods have focused on improving yields and purities through innovative catalytic processes. For example, Ugi reaction methodologies have been employed to create isoquinolin derivatives efficiently .

Anticancer Activity

Research indicates that derivatives of isoquinoline, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated that compounds structurally related to this compound can inhibit cell growth in lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) with IC50 values ranging from 5.1 to 22.08 µM .

Cell Line IC50 Value (µM) Reference
HepG25.1 - 22.08
HCT1165.1 - 22.08
MCF-75.1 - 22.08

Antimicrobial Activity

The compound also shows promising antimicrobial properties. Studies have reported that similar isoquinoline derivatives possess activity against a range of bacteria and fungi, suggesting potential applications in treating infections. For instance, compounds with structural similarities demonstrated minimum inhibitory concentrations (MIC) as low as 0.23 mg/mL against certain bacterial strains .

Microorganism MIC (mg/mL) Reference
B. cereus0.23 - 0.70
E. coli0.23 - 0.47
S. Typhimurium0.23 - 0.70

The biological activity of this compound may be attributed to its ability to interact with specific biological targets such as enzymes or receptors involved in cell proliferation and survival pathways. Molecular docking studies suggest that it may inhibit key enzymes associated with cancer progression and bacterial resistance mechanisms .

Study on Anticancer Properties

In a study by Verma et al., several isoquinoline derivatives were tested for their antiproliferative effects on HepG2, HCT116, and MCF-7 cell lines . The results indicated that modifications to the isoquinoline structure could enhance cytotoxicity, highlighting the importance of structural optimization in drug design.

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial activity of heteroaryl thiazole derivatives revealed that compounds with isoquinoline structures showed significant antibacterial effects against both Gram-positive and Gram-negative bacteria . The study emphasized the potential for developing new antibiotics based on these findings.

Q & A

Q. What synthetic strategies are recommended for preparing 2-Amino-N-isoquinolin-1-ylmethyl-N-methyl-acetamide?

Methodological Answer: Synthesis typically involves multi-step reactions, such as coupling iso-quinoline derivatives with methylamine-bearing acetamide precursors. Key steps include:

  • Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the isoquinoline and acetamide moieties.
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water .
  • Characterization : Confirm intermediate purity via TLC and final compound identity via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Q. Table 1: Representative Synthetic Routes

StepReagents/ConditionsYield (%)Key Challenges
1Isoquinoline-1-CHO, methylamine, DCM, RT65Competing side reactions at the isoquinoline nitrogen
2EDC/HOBt, DMF, 0°C → RT78Epimerization risk during amide coupling

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

Methodological Answer:

  • NMR : Use 1^1H-15^{15}N HMBC to confirm the methylamino group’s connectivity. Overlapping signals in aromatic regions (isoquinoline) require 2D-COSY or NOESY for assignment .
  • Mass Spectrometry : HRMS (ESI+) should match the theoretical [M+H]+^+ within 2 ppm. Isotopic patterns help distinguish chlorine impurities (if present) .
  • IR Spectroscopy : Validate secondary amide C=O stretches (~1680 cm1^{-1}) and N-H bending (~1550 cm1^{-1}) .

Q. What in vitro assays are suitable for preliminary toxicity assessment?

Methodological Answer:

  • Cytotoxicity : MTT assay in HEK-293 or HepG2 cells (48–72 hr exposure; IC50_{50} calculation).
  • Metabolic Stability : Microsomal incubation (human liver microsomes) with LC-MS quantification of parent compound degradation .
  • Caution : Toxicity data for similar acetamides are limited; include positive controls (e.g., cisplatin for cytotoxicity) and validate assay reproducibility .

Advanced Research Questions

Q. How to address contradictions in crystallographic data refinement for this compound?

Methodological Answer:

  • Software : Use SHELXL for small-molecule refinement. For disordered regions (e.g., methyl groups), apply PART/SUMP restraints and validate via R-factor convergence (< 5%) .
  • Twinned Data : Test for merohedral twinning (TWIN/BASF commands) and refine using HKLF5 format .
  • Validation : Cross-check with PLATON ADDSYM to detect missed symmetry elements .

Q. How to resolve conflicting bioactivity data across studies?

Methodological Answer:

  • Purity Verification : Reanalyze batches via HPLC-UV (≥95% purity) to rule out impurity-driven artifacts .
  • Assay Variability : Standardize protocols (e.g., ATP levels in viability assays) and include inter-laboratory controls.
  • Meta-Analysis : Use Connected Papers or DeepDyve to contextualize results against structurally similar compounds (e.g., N-cyclopentyl oxalamides) .

Q. Table 2: Common Sources of Bioactivity Discrepancies

FactorImpactMitigation Strategy
Solvent (DMSO vs. saline)Alters membrane permeabilityStandardize solvent concentration (<0.1% v/v)
Cell passage numberSenescence-induced variabilityUse cells within 15–20 passages

Q. What computational methods predict binding modes with biological targets?

Methodological Answer:

  • Docking : Use AutoDock Vina with flexible ligand/rigid receptor settings. Validate poses via molecular dynamics (MD) simulations (AMBER/NAMD) .
  • Pharmacophore Modeling : Map hydrogen-bond acceptors (amide oxygen) and hydrophobic regions (isoquinoline ring) using Schrödinger Phase .
  • Limitations : Address false positives by cross-referencing with experimental SAR (e.g., methyl group substitutions altering potency) .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

  • Core Modifications : Synthesize analogs with varying substituents on the isoquinoline ring (e.g., electron-withdrawing groups at position 3) .
  • Bioisosteres : Replace the acetamide moiety with sulfonamide or urea to assess hydrogen-bonding requirements .
  • Data Analysis : Use principal component analysis (PCA) to correlate structural descriptors (logP, polar surface area) with activity .

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